ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
“Ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C12H20N4O2S . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains an ethyl ester group, a tert-butylamino group, and a carbothioyl group .
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been detailed through a process involving the treatment of ethyl 2-cyano-3,3-dimethylthioacrylate. The compound demonstrates fungicidal and plant growth regulation activities, with a specific focus on its crystal structure determined by X-ray diffraction method, highlighting its potential in agricultural applications (L. Minga, 2005).
Selective Synthesis Applications
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are further convertible to their 1-unsubstituted analogs, revealing its versatile applications in synthetic chemistry (P. S. Lebedˈ et al., 2012).
Biological Activities and Synthetic Approach
Research into ketene dithioacetals reaction with pyrazolylcarbohydrazide for synthesizing ethyl 5-amino-1-(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl-3-methylthio 1H-pyrazole-4-carboxylate highlighted its fungicidal and plant growth regulation activities. The study also explored the reaction mechanism and biological test results, showcasing the chemical's potential in agricultural science (Ming Li et al., 2010).
Novel Fluorescent Molecules
The unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been leveraged for synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the compounds was identified as a novel fluorescent molecule with potential applications in fluorescence-based assays and molecular binding studies (Yan‐Chao Wu et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(tert-butylcarbamothioylamino)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-6-18-10(17)8-7-13-16(5)9(8)14-11(19)15-12(2,3)4/h7H,6H2,1-5H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEIZBGCEXTUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=S)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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